![molecular formula C14H21N3O2 B3027718 tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 1365937-76-3](/img/structure/B3027718.png)

tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate

Overview

Description

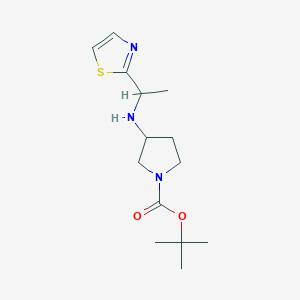

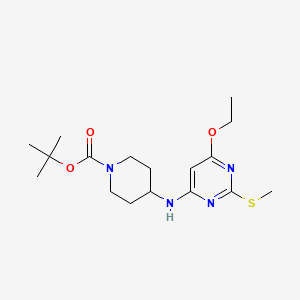

The compound "tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate" is a nitrogenous organic molecule that is likely to be of interest due to its structural features which are common in pharmacologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a structural motif found in many biologically active molecules. The presence of a pyridine ring suggests potential for interaction with biological receptors or enzymes.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been optimized for large-scale preparation, as seen in the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Additionally, the one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates demonstrates the potential for efficient synthesis of complex pyrrolidine derivatives . The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates further exemplifies the versatility of pyrrolidine derivatives in accessing novel macrocyclic inhibitors .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, and the proline ring was found to be in an envelope conformation . Similarly, the structure of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed by spectroscopic methods and X-ray diffraction .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be diverse. For example, the reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen leads to the formation of 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . This demonstrates the potential for pyrrolidine derivatives to undergo oxidative transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For instance, pyrrolidine nitroxides with bulky alkyl substituents show high resistance to bioreduction . The thermal, X-ray, and DFT analyses of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylates provide insights into the stability and electronic properties of these compounds .

Scientific Research Applications

Chemical Structure and Configuration Analysis : The study by Weber et al. (1995) discusses a related compound, focusing on its chemical structure and the absolute configurations of the carbon atoms in its lactam ring. This research provides insights into the structural analysis of similar compounds (Weber, Ettmayer, Hübner, & Gstach, 1995).

Synthesis Process Development : Geng Min (2010) describes an efficient seven-step synthesis process for tert-butyl pyrrolidin-3-ylmethylcarbamate, highlighting its significance as a drug intermediate and emphasizing the simplicity, cost-efficiency, and environmental friendliness of the process (Geng Min, 2010).

Lithiation and Substitution Reactions : Research by Smith et al. (2013) explores lithiation reactions with tert-butyl N-(pyridin-3-ylmethyl)carbamate, highlighting how these reactions occur on nitrogen and the ring at the 4-position, leading to the synthesis of various substituted derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Palladium-Catalyzed Amination and Intramolecular Amidation : A study by Scott (2006) presents a palladium-catalyzed process for preparing 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones using tert-butyl (2-chloropyridin-3-yl)carbamate, which is valuable for the synthesis of complex organic compounds (Jeremy P. Scott, 2006).

Photoredox-Catalyzed Cascade Reactions : Wang et al. (2022) demonstrate the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination reactions, emphasizing its role in synthesizing a range of 3-aminochromones under mild conditions (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Hydrogen Bonding and Crystal Structure Analysis : Baillargeon et al. (2014) investigate the crystal structure of a related compound, focusing on the orientation of carbamate and amide groups and their hydrogen bonding, which is crucial for understanding the molecular interactions in similar compounds (Baillargeon, Lussier, & Dory, 2014).

properties

IUPAC Name |

tert-butyl N-[(3R)-1-pyridin-2-ylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPPPUFHXZAFAE-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401134591 | |

| Record name | Carbamic acid, N-[(3R)-1-(2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate | |

CAS RN |

1365937-76-3 | |

| Record name | Carbamic acid, N-[(3R)-1-(2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365937-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R)-1-(2-pyridinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)

![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)